P-P-s4Ura-Ribf.NH3
P-P-s4Ura-Ribf.NH3
Brand Name:
Vulcanchem
CAS No.:
108322-05-0
VCID:
VC0034667
InChI:
InChI=1S/C9H14N2O11P2S.H3N/c12-6-4(3-20-24(18,19)22-23(15,16)17)21-8(7(6)13)11-2-1-5(25)10-9(11)14;/h1-2,4,6-8,12-13H,3H2,(H,18,19)(H,10,14,25)(H2,15,16,17);1H3
SMILES:
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.N
Molecular Formula:
C9H23N5O11P2S
Molecular Weight:
471.318342
P-P-s4Ura-Ribf.NH3
CAS No.: 108322-05-0
Cat. No.: VC0034667
Molecular Formula: C9H23N5O11P2S
Molecular Weight: 471.318342
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108322-05-0 |
|---|---|
| Molecular Formula | C9H23N5O11P2S |
| Molecular Weight | 471.318342 |
| IUPAC Name | azane;[3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C9H14N2O11P2S.H3N/c12-6-4(3-20-24(18,19)22-23(15,16)17)21-8(7(6)13)11-2-1-5(25)10-9(11)14;/h1-2,4,6-8,12-13H,3H2,(H,18,19)(H,10,14,25)(H2,15,16,17);1H3 |
| SMILES | C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator